Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound’s IUPAC name is derived from its hierarchical structural components:
- Core pyridine ring : The six-membered aromatic heterocycle serves as the parent structure.
- Substituents :
- Position 3 : A carbamate group (–O–CO–NH–) attached via a benzyl moiety.
- Position 5 : A boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl).
The boronic ester is stabilized by the pinacol (2,2,6,6-tetramethyl-1,3-dioxan-4-yl) protecting group, which enhances stability and solubility.
Full IUPAC Name :
Benzyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Structural Representation :
The molecule consists of:
Alternative Naming Conventions in Chemical Literature
The compound is referenced under multiple synonyms in scientific databases and commercial catalogs:
These variations reflect functional group prioritization or synthetic pathway emphasis.
CAS Registry Number and Molecular Formula Validation
CAS Registry Number : 1218790-11-4.
Molecular Formula : C₁₉H₂₃BN₂O₄.
Molecular Weight : 354.21 g/mol.
Validation :
- Carbon (C) : 19 × 12.01 = 228.19 g/mol.
- Hydrogen (H) : 23 × 1.008 = 23.18 g/mol.
- Boron (B) : 1 × 10.81 = 10.81 g/mol.
- Nitrogen (N) : 2 × 14.01 = 28.02 g/mol.
- Oxygen (O) : 4 × 16.00 = 64.00 g/mol.
- Total : 228.19 + 23.18 + 10.81 + 28.02 + 64.00 = 354.20 g/mol (aligns with reported value).
SMILES Notation :O1B(C2C=NC=C(C=2)NC(=O)OCC2C=CC=CC=2)OC(C)(C)C1(C)C
Properties
IUPAC Name |
benzyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BN2O4/c1-18(2)19(3,4)26-20(25-18)15-10-16(12-21-11-15)22-17(23)24-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEKUXWNIQARJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682260 | |
| Record name | Benzyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-11-4 | |
| Record name | Benzyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Catalytic System
The Miyaura borylation proceeds via a palladium-catalyzed coupling between a halogenated aromatic substrate and bis(pinacolato)diboron (BPin). Key steps include:
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Oxidative addition of the aryl halide to Pd(0), forming a Pd(II) intermediate.
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Transmetallation with BPin, transferring the boronate group to the aromatic ring.
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Reductive elimination to release the boronate product and regenerate Pd(0).
Catalysts such as Pd(dppf)Cl or Pd(PPh) are commonly used, with bases like potassium acetate (KOAc) or sodium carbonate (NaCO) to neutralize HX byproducts.
Representative Procedure
A modified protocol from Vertex Pharmaceuticals (Europe) Ltd. illustrates this approach:
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Starting material : (5-Iodo-2-methoxy-pyridin-3-yl)carbamic acid benzyl ester (2).
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Conditions :
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BPin (1.2 equiv), PdCl(dppf) (5 mol%), AgO (3 equiv).
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Solvent: 1,4-Dioxane, 100°C, 12 hours.
-
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Yield : ~75% after column chromatography.
This method avoids hydrolysis of the boronate ester by using anhydrous conditions and silver oxide as a halide scavenger.
Carbamate Protection Prior to Boronate Installation
The carbamate group is typically introduced early in the synthesis to protect the amine functionality during subsequent reactions. Benzyl chloroformate (Cbz-Cl) is the reagent of choice for this transformation.
Stepwise Synthesis
Stability Considerations
The benzyl carbamate group remains stable under Miyaura borylation conditions (pH 7–9, ≤100°C), making this sequence feasible. However, prolonged heating (>24 hours) may lead to partial decomposition, necessitating careful monitoring.
Alternative Synthetic Routes
Suzuki Coupling-derived Methods
While less common, some routes utilize pre-formed boronates in cross-coupling reactions:
| Reagent | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Aryl iodide | Pd(PPh) | DME/HO | 68 | |
| Heteroaryl bromide | Pd(dppf)Cl | Toluene/EtOH | 72 |
These methods are more relevant for synthesizing derivatives rather than the target compound itself.
Optimization of Reaction Conditions
Catalyst Screening
Comparative studies reveal the impact of palladium sources:
| Catalyst | Turnover Frequency (h) | Boronate Yield (%) |
|---|---|---|
| Pd(OAc) | 12 | 55 |
| Pd(dppf)Cl | 28 | 78 |
| PdCl(PPh) | 18 | 65 |
Pd(dppf)Cl provides superior activity due to its electron-rich nature and stability under heating.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) accelerate transmetallation but may decompose the boronate. Mixed solvent systems (dioxane/water) balance reactivity and stability.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|
| Miyaura borylation | High regioselectivity, scalability | Requires inert atmosphere | 70–85 |
| Carbamate-first | Protects amine early | Multi-step purification | 65–80 |
| Boronate-first | Avoids boronate sensitivity | Limited substrate availability | 50–60 |
The Miyaura borylation route combined with early carbamate protection (Section 2.1) emerges as the most efficient strategy, offering yields >75% with minimal side products.
Scalability and Industrial Applications
Kilogram-scale syntheses employ continuous flow reactors to enhance heat transfer and reduce reaction times. Key parameters for industrial production include:
Chemical Reactions Analysis
Types of Reactions
Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the dioxaborolane moiety to other boron-containing functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Boronic acids and their derivatives.
Reduction: Various boron-containing functional groups.
Substitution: Substituted carbamates and other derivatives.
Scientific Research Applications
Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane moiety. This moiety can undergo reversible interactions with diols and other nucleophiles, making it useful in various applications . The compound’s molecular targets and pathways are primarily related to its reactivity and ability to form stable complexes with other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related boronic esters and their key distinctions:
Key Comparative Insights:
Functional Group Effects: Benzyl vs. tert-Butyl Carbamates: The benzyl group in the target compound allows for hydrogenolytic deprotection, whereas the tert-butyl analog () offers superior stability under acidic conditions, making it preferable in multi-step syntheses requiring acid-resistant intermediates. Carbamate Position: The 3-position carbamate on pyridine (target compound) vs.
Backbone Modifications :
- Pyridine vs. Phenyl/Naphthalene : Pyridine-based boronic esters (e.g., target compound) exhibit higher reactivity in cross-coupling due to nitrogen’s electron-withdrawing effect, whereas naphthalene derivatives (CAS 1314397-95-9) are more suited for materials with extended π-systems .
- Heterocyclic Replacements : Morpholine-substituted analogs (CAS 1201644-33-8) enhance solubility in polar solvents, advantageous in biological assays .
Synthetic Utility: The target compound’s yield and purity (>95%, ) are comparable to analogs like tert-butyl derivatives, though reaction conditions (e.g., Pd(dppf)Cl₂ catalysis, ) remain consistent across the class. Thieno[3,2-c]pyrazol-3-amine derivatives () demonstrate lower yields (11.5%), highlighting the superior efficiency of pyridine-based boronic esters in coupling reactions.
Stability and Handling :
- Pinacol boronic esters generally exhibit air/moisture stability, but substituents like benzyl carbamate may require inert storage conditions to prevent premature deprotection .
Biological Activity
Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHBNO
- Molecular Weight : 311.19 g/mol
- CAS Number : 87100-28-5
The presence of a boron atom in its structure is particularly noteworthy as boron-containing compounds are known for their reactivity and ability to form stable complexes with biomolecules.
Target Interactions
This compound primarily interacts with enzymes and receptors through reversible covalent bonding. This interaction can modulate enzyme activity and influence various cellular processes. The boronic acid moiety is particularly effective in forming these interactions due to its electrophilic nature.
Biochemical Pathways
The compound participates in several biochemical pathways:
- Suzuki-Miyaura Cross-Coupling Reactions : It acts as a boron source in organic synthesis.
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in critical signaling pathways.
Cellular Effects
Research indicates that this compound can significantly affect cellular functions:
- Gene Expression Modulation : It influences transcription factors leading to altered gene expression patterns.
- Metabolic Flux Alteration : The compound affects the production and utilization of key metabolites within cells.
In Vitro Studies
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Kinase Activity : A study demonstrated that benzyl carbamate derivatives exhibited inhibition against various kinases. For instance, compounds similar to this one have shown IC values in the nanomolar range against specific targets like ALK and c-MET .
Compound Target Kinase IC (nM) A c-MET 21 B ALK 5 - Cell Proliferation Assays : In cellular assays, the compound exhibited dose-dependent effects on cell proliferation. At lower concentrations, it promoted cell growth while higher concentrations led to cytotoxicity .
Animal Models
In animal models, the biological activity was assessed through various dosages:
- Low Doses : Enhanced metabolic pathways were observed without toxicity.
- High Doses : Adverse effects such as organ dysfunction were noted at elevated levels.
Comparison with Similar Compounds
This compound can be compared with other boronic acid derivatives:
| Compound Name | Structure Variation | Biological Activity |
|---|---|---|
| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Pyridine ring instead of benzyl | Similar kinase inhibition |
| 3-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Fluorinated benzyl group | Altered metabolic effects |
Q & A
Q. What are the standard protocols for synthesizing benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate, and how can reaction yields be optimized?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:
- Using Pd(dppf)Cl₂ or Pd(PPh₃)₄ as catalysts in ethanol/toluene mixtures under reflux conditions .
- Maintaining anhydrous conditions to prevent boronate ester hydrolysis.
- Optimizing stoichiometry (e.g., 1.2 equivalents of boronate ester to aryl halide) and reaction time (12–24 hours) to achieve >70% yields .
- Purification via silica gel chromatography with ethyl acetate/hexane gradients .
Q. What analytical techniques are recommended for characterizing this compound, and how do they validate structural integrity?
- 1H/13C NMR : Confirms regioselective coupling by verifying the absence of unreacted pyridinyl or benzyl carbamate signals. For example, the pyridin-3-ylcarbamate moiety shows distinct aromatic protons at δ 8.3–8.5 ppm .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for verifying boronate ester geometry and carbamate linkage .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ = 355.2) .
Q. How should researchers handle and store this compound to ensure stability?
- Store under inert gas (Ar/N₂) at –20°C to prevent boronate ester degradation .
- Avoid exposure to moisture: use anhydrous solvents (e.g., THF, DMF) during reactions .
- Conduct stability assays via TLC or NMR to monitor decomposition (e.g., hydrolysis to boronic acid) .
Advanced Research Questions
Q. How does the pyridin-3-ylcarbamate group influence regioselectivity in cross-coupling reactions?
The carbamate acts as a directing group, enhancing meta-selectivity in aryl-aryl couplings. Steric hindrance from the benzyl group and electronic effects of the pyridine nitrogen stabilize transition states during transmetallation. Computational studies (DFT) suggest a ΔG‡ reduction of ~2 kcal/mol compared to non-carbamate analogs .
Q. What are the common side reactions observed during its use in multi-step syntheses, and how can they be mitigated?
- Protodeboronation : Occurs under acidic or aqueous conditions. Mitigate by using buffered solutions (pH 7–8) and low-temperature reactions .
- Carbamate cleavage : Avoid strong bases (e.g., NaOH); use milder conditions (e.g., K₂CO₃ in THF/H₂O) .
- Pd black formation : Add ligands like dtbpy (2,6-di-tert-butylpyridine) to stabilize the catalyst .
Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?
- DFT calculations : Model transition states to predict coupling efficiency with electron-deficient aryl halides. Parameters like Fukui indices and absolute hardness (η) quantify electrophilicity at the boron center .
- Molecular docking : Simulate interactions with Pd catalysts (e.g., Pd(OAc)₂) to optimize ligand selection .
Q. What strategies resolve contradictions in catalytic efficiency between small-scale and large-scale reactions?
- Mass transfer limitations : Use high-speed stirring or flow chemistry to improve mixing in scaled-up reactions .
- Oxygen sensitivity : Degassing solvents and substrates (via freeze-pump-thaw cycles) prevents catalyst deactivation .
- Statistical optimization : Apply DoE (Design of Experiments) to identify critical parameters (e.g., temperature, catalyst loading) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
